Leucovorin calcium pentahydrate

Übersicht

Beschreibung

It is a necessary co-factor in the body and is used to counteract the toxic effects of folic acid antagonists, such as methotrexate . This compound is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer .

Wirkmechanismus

Target of Action

Leucovorin calcium pentahydrate, also known as folinic acid, is a folate analog . Its primary targets are the toxic effects of folic acid antagonists, such as methotrexate . These antagonists act by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Mode of Action

Leucovorin and its active form, levoleucovorin, bypass DHFR reduction and act as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of folic acid antagonists . This is because they are analogs of THF .

Biochemical Pathways

The biochemical pathway of nucleic acids and amino acids synthesis is disrupted when high-dose methotrexate, a DHFR inhibitor, is used for cancer therapy . Methotrexate prevents the formation of dihydrofolate (DHF) and THF, leading to a deficiency of coenzymes and a resultant buildup of toxic substances . Leucovorin and levoleucovorin, being analogs of THF, bypass this disruption and prevent these toxic side effects .

Result of Action

The administration of leucovorin can counteract the therapeutic and toxic effects of folic acid antagonists such as methotrexate . It is used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists . It is also used to treat megaloblastic anemias due to folic acid deficiency .

Action Environment

The effectiveness of leucovorin in counteracting toxicity decreases as the time interval between antifolate administration (e.g., methotrexate) and leucovorin rescue increases . This suggests that the timing of administration can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Leucovorin Calcium Pentahydrate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects associated with methotrexate therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Calcium-Leucovorin-Pentahydrat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Reduktion von Folsäure umfassen. Der Prozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Calcium-Leucovorin-Pentahydrat unter Verwendung der Hochleistungsflüssigchromatographie (HPLC) hergestellt, um Reinheit und Konsistenz zu gewährleisten . Der Prozess beinhaltet die Verwendung einer mobilen Phase, die aus Tetrabutylammoniumphosphatpuffer und Acetonitril besteht, wobei die Detektion bei bestimmten Wellenlängen durchgeführt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calcium-Leucovorin-Pentahydrat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas.

Substitution: Umfasst nukleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydroxid oder anderen Nukleophilen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der Tetrahydrofolsäure, die für verschiedene biochemische Prozesse im Körper essentiell sind .

Wissenschaftliche Forschungsanwendungen

Calcium-Leucovorin-Pentahydrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Spielt eine entscheidende Rolle im Zellstoffwechsel und in der DNA-Synthese.

Industrie: Wird bei der Herstellung von Arzneimitteln eingesetzt und als Qualitätskontrollstandard.

5. Wirkmechanismus

Calcium-Leucovorin-Pentahydrat übt seine Wirkung aus, indem es die Reduktion des Enzyms Dihydrofolat-Reduktase (DHFR) umgeht und als zellulärer Ersatz für den Cofaktor Tetrahydrofolat fungiert . Dieser Mechanismus ermöglicht es, den toxischen Wirkungen von Folsäure-Antagonisten wie Methotrexat entgegenzuwirken, die DHFR hemmen und die DNA-Synthese in schnell proliferierenden Zellen verhindern .

Ähnliche Verbindungen:

Levoleucovorin: Das pharmakologisch aktive Levo-Isomer von Leucovorin.

Folsäure: Ein Vorläufer der Tetrahydrofolsäure, essentiell für die DNA-Synthese.

Eindeutigkeit: Calcium-Leucovorin-Pentahydrat ist einzigartig in seiner Fähigkeit, die DHFR-Reduktion zu umgehen und als zellulärer Ersatz für Tetrahydrofolat zu fungieren, was es zu einem wirksamen Gegenmittel gegen Folsäure-Antagonisten macht .

Vergleich Mit ähnlichen Verbindungen

Levoleucovorin: The pharmacologically active levo-isomer of leucovorin.

Folic Acid: A precursor to tetrahydrofolic acid, essential for DNA synthesis.

Uniqueness: Leucovorin calcium salt pentahydrate is unique in its ability to bypass DHFR reduction and act as a cellular replacement for tetrahydrofolate, making it an effective counteragent to folic acid antagonists .

Biologische Aktivität

Leucovorin calcium pentahydrate, also known as folinic acid, is a reduced form of folic acid that plays a crucial role in various biological processes, particularly in the context of chemotherapy and hematological disorders. This article delves into its biological activity, mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Overview of this compound

Leucovorin is a 5-formyl derivative of tetrahydrofolate and is utilized primarily to mitigate the toxic effects of folic acid antagonists like methotrexate. It serves as a cofactor in several biochemical reactions involving one-carbon metabolism, crucial for DNA and RNA synthesis.

Leucovorin functions by bypassing the inhibition caused by dihydrofolate reductase (DHFR) inhibitors. It provides a source of reduced folates necessary for DNA synthesis and repair. The main mechanisms include:

- Rescue Therapy : Leucovorin is administered after high doses of methotrexate to rescue normal cells from toxicity by replenishing reduced folate pools.

- Enhancement of Chemotherapy : It enhances the efficacy of fluorouracil (5-FU) by stabilizing the complex formed between 5-FU and thymidylate synthase, leading to increased cytotoxicity in cancer cells .

Pharmacokinetics

Leucovorin is rapidly absorbed after oral administration with bioavailability dependent on dosage:

- Bioavailability : Approximately 97% for 25 mg, decreasing to 37% for 100 mg doses .

- Distribution : Concentrated in the liver and cerebrospinal fluid (CSF), with significant conversion to 5-methyltetrahydrofolate (5-MTHF) in the intestine .

- Half-life : The terminal half-life is approximately 6 hours .

Therapeutic Applications

This compound has several clinical applications:

- Treatment of Megaloblastic Anemia : Effective in treating anemia due to folic acid deficiency, particularly in populations at risk such as infants and pregnant women .

- Chemotherapy Support : Used alongside methotrexate and fluorouracil to enhance therapeutic efficacy while minimizing toxicity .

- Neurodevelopmental Disorders : Emerging studies suggest potential benefits in improving psychomotor development in children with Down syndrome .

Clinical Trials

A study involving children with Down syndrome demonstrated that leucovorin administration improved developmental quotients compared to placebo controls. The treatment involved daily doses tailored to body weight, indicating its potential role in neurodevelopmental support .

Comparative Bioavailability Studies

Research comparing different formulations of leucovorin showed that intravenous administration produced higher concentrations of active metabolites compared to oral dosing. This highlights the importance of administration routes in optimizing therapeutic outcomes .

Data Table: Pharmacokinetic Parameters

| Parameter | Oral Administration (100 mg) | Intravenous Administration (1000 mg) |

|---|---|---|

| Bioavailability | 37% | - |

| Peak Plasma Concentration | Low levels of (6S) LV | High levels of (6R) LV |

| Half-life | Variable | 58 minutes for (6S) LV |

| Main Metabolite | 5-Methyltetrahydrofolate | Similar levels for both isomers |

Adverse Effects and Toxicity

While leucovorin is generally well-tolerated, excessive doses can counteract the effects of folic acid antagonists, potentially nullifying their therapeutic benefits. Common side effects include gastrointestinal disturbances and hypersensitivity reactions .

Eigenschaften

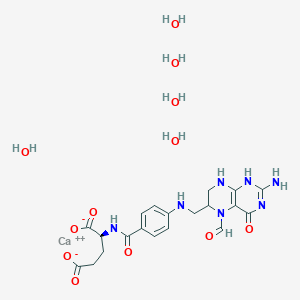

IUPAC Name |

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPBLUASYYNAIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31CaN7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6035-45-6, 41927-89-3 | |

| Record name | Folinic acid calcium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folinic acid calcium salt pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.